

Butyl Nicotinate: A Technical Overview of a Versatile Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl nicotinate*

Cat. No.: B1215821

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Butyl nicotinate, the butyl ester of nicotinic acid, is a compound of interest in various scientific and commercial fields, including pharmaceuticals and cosmetics. This technical guide provides a concise summary of its known properties, with a focus on its solubility characteristics. While comprehensive quantitative solubility data in a wide range of organic solvents is not readily available in the public domain, this document consolidates the existing information and outlines standard methodologies for its determination.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1]
Molecular Weight	179.22 g/mol	[1]
CAS Number	6938-06-3	[2]
Appearance	Colorless oily liquid	[3]
Boiling Point	231 °C	[3]
Water Solubility	2.45 g/L (at 32 °C)	[4]
2.61 g/L (at 25 °C)	[5]	

Solubility Profile

Quantitative solubility data for **butyl nicotinate** in a variety of organic solvents is limited in publicly accessible literature. However, qualitative descriptions indicate that it is soluble in alcohol, propylene glycol, and oils, while being almost insoluble in water.[\[3\]](#)

Water Solubility

The aqueous solubility of **butyl nicotinate** has been reported as:

- 2.45 g/L at 32 °C[\[4\]](#)
- 2.61 g/L at 25 °C[\[5\]](#)

A predicted aqueous solubility value is also available, with a log10ws (log10 of water solubility in mol/L) of -1.84.[\[6\]](#)

Organic Solvent Solubility

Despite extensive searches, specific quantitative solubility values (e.g., in g/100g or mol/L) for **butyl nicotinate** in common organic solvents such as ethanol, methanol, acetone, or ethyl acetate could not be located in the available resources. For research and development purposes, it is therefore essential to determine this data experimentally.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for **butyl nicotinate** solubility measurement was not found, a general and widely accepted method for determining the solubility of a compound in various solvents is the isothermal shake-flask method. This method is a standard approach in pharmaceutical and chemical research.

Principle

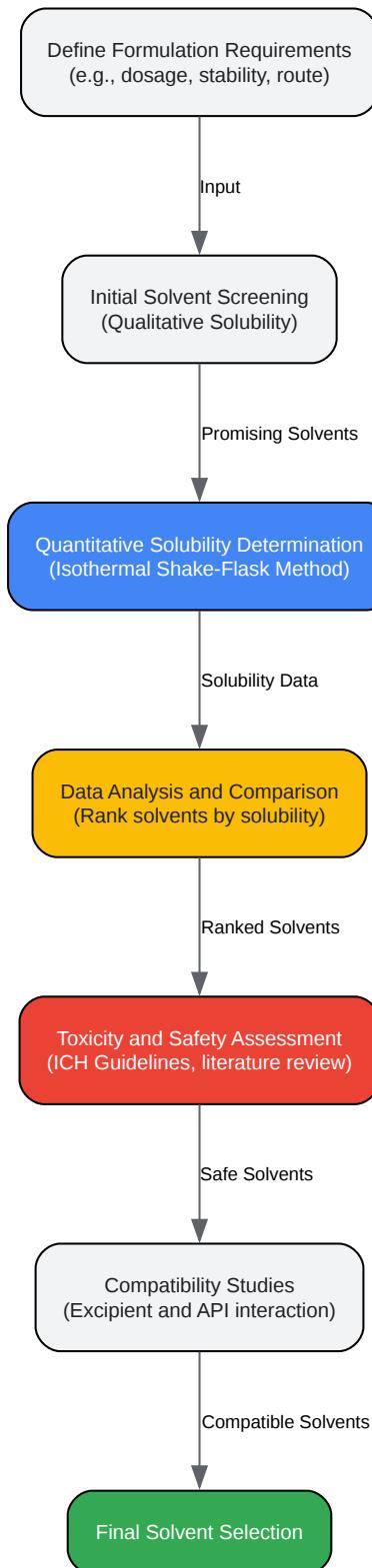
A surplus amount of the solute (**butyl nicotinate**) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. After equilibration, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear solution is quantified using a suitable analytical technique.

Apparatus and Materials

- Vials with screw caps: To hold the solvent-solute mixtures.
- Constant temperature shaker bath or incubator: To maintain a precise and constant temperature and provide agitation.
- Analytical balance: For accurate weighing of the solute.
- Volumetric flasks and pipettes: For precise volume measurements.
- Filtration or centrifugation equipment: To separate the undissolved solid from the saturated solution. Syringe filters (e.g., 0.45 µm PTFE) are commonly used.
- Analytical instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common choice for quantifying the concentration of organic compounds like **butyl nicotinate**. A UV-Vis spectrophotometer could also be used after establishing a suitable calibration curve.
- **Butyl Nicotinate:** Of known purity.
- Solvents: High-purity grade of the desired solvents (e.g., ethanol, methanol, acetone, ethyl acetate, isopropanol, toluene).

Procedure

- Preparation: Add an excess amount of **butyl nicotinate** to a series of vials. The excess should be sufficient to ensure that a solid phase remains after equilibrium is reached.
- Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
- Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is achieved. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Carefully withdraw a sample of the


supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

- Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of **butyl nicotinate**.
- Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100g of solvent, mg/mL, or mol/L.

Logical Workflow for Solvent Selection

For drug development and formulation, a systematic approach to solvent selection is crucial. The following diagram illustrates a logical workflow for this process, which would be informed by experimentally determined solubility data.

Solvent Selection Workflow for Formulation Development

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the systematic process for selecting an appropriate solvent for drug formulation.

Conclusion

While **butyl nicotinate** is known to be soluble in various organic solvents, a lack of specific, publicly available quantitative data necessitates experimental determination for any application requiring precise solubility information. The isothermal shake-flask method provides a robust and reliable means of obtaining this critical data. For professionals in drug development and research, a systematic approach to solvent selection, incorporating experimentally determined solubility, toxicity assessment, and compatibility studies, is paramount for successful formulation development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Butyl nicotinate | C10H13NO2 | CID 81353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyl nicotinate [webbook.nist.gov]
- 3. N-BUTYL NICOTINATE | 6938-06-3 [chemicalbook.com]
- 4. N-BUTYL NICOTINATE CAS#: 6938-06-3 [m.chemicalbook.com]
- 5. butyl nicotinate, 6938-06-3 [thegoodscentscompany.com]
- 6. chemeo.com [chemeo.com]
- To cite this document: BenchChem. [Butyl Nicotinate: A Technical Overview of a Versatile Ester]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1215821#butyl-nicotinate-solubility-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com